Rel-(1R,4S,6S)-1-methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane
Description
Oxygen Bridge Positioning in 7-Oxabicyclo Systems
The 7-oxabicyclo[4.1.0]heptane framework consists of a fused bicyclic system with a bridgehead oxygen atom at position 7. This oxygen atom occupies a strategic position, bridging the six-membered cyclohexane ring and the three-membered cyclopropane moiety. The oxygen bridge introduces significant electronic and steric effects:
- Bond Angle Modulation : The C-O-C bond angle in the epoxy group measures approximately 61.5°, creating angular strain while stabilizing the bicyclic system through conjugation with adjacent σ-bonds.
- Electron Distribution : The oxygen’s lone pairs participate in partial conjugation with the cyclopropane ring, reducing overall ring strain compared to non-oxygenated bicyclo[4.1.0]heptane derivatives.
Table 1: Comparative Structural Parameters of Bicyclo[4.1.0]heptane Derivatives
| Parameter | 7-Oxabicyclo[4.1.0]heptane | Bicyclo[4.1.0]heptane |
|---|---|---|
| Bridgehead Bond Length (Å) | 1.43 (C-O) | 1.54 (C-C) |
| Ring Strain Energy (kcal/mol) | 28.1 | 34.7 |
| Torsional Angle (°) | 12.3 | 18.9 |
Data derived from X-ray crystallography and thermochemical calculations.
Ring Strain Analysis and Conformational Dynamics
The bicyclo[4.1.0]heptane core exhibits substantial ring strain due to its fused cyclopropane and cyclohexane rings:
- Cyclopropane Contribution : The three-membered ring imposes ~27 kcal/mol of strain, primarily from angle deformation and eclipsing hydrogen interactions.
- Oxygen-Mediated Stabilization : The 7-oxa bridge reduces strain by 6.6 kcal/mol compared to the hydrocarbon analog, as evidenced by gas-phase thermochemistry data.
- Conformational Flexibility : Despite its rigidity, the cyclohexane ring adopts a twisted boat conformation to alleviate transannular strain, with an energy barrier of 4.2 kcal/mol between conformational states.
Properties
CAS No. |
111613-41-3 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(1R,4S,6S)-1-methyl-4-[(2Z)-6-methylhepta-2,5-dien-2-yl]-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C15H24O/c1-11(2)6-5-7-12(3)13-8-9-15(4)14(10-13)16-15/h6-7,13-14H,5,8-10H2,1-4H3/b12-7-/t13-,14-,15+/m0/s1 |
InChI Key |
BOWJPMUUGHPAAF-DRZKQWGRSA-N |
Isomeric SMILES |
CC(=CC/C=C(/C)\[C@H]1CC[C@@]2([C@H](C1)O2)C)C |
Canonical SMILES |
CC(=CCC=C(C)C1CCC2(C(C1)O2)C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the construction of the bicyclic oxirane (epoxide) ring system followed by the introduction of the conjugated diene side chain with precise stereochemical control. The key challenges include:
- Formation of the strained bicyclic ether ring
- Control of stereochemistry at three chiral centers
- Installation of the (Z)-configured diene side chain
Key Synthetic Steps
Formation of the 7-Oxabicyclo[4.1.0]heptane Core
- Epoxidation of a cyclohexene derivative:
Starting from a suitably substituted cyclohexene, an intramolecular epoxidation or cyclopropanation reaction is employed to form the bicyclic oxirane ring. Common reagents include peracids (e.g., m-CPBA) or carbenoid reagents for cyclopropanation. - Stereoselective control:
The stereochemistry is controlled by the choice of starting material and reaction conditions, often using chiral auxiliaries or catalysts to favor the desired (1R,4S,6S) configuration.
Introduction of the (Z)-6-methylhepta-2,5-dien-2-yl Side Chain
- Allylic substitution or cross-coupling reactions:
The side chain is introduced via nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Suzuki or Stille coupling) using a preformed (Z)-configured diene fragment. - Synthesis of the diene fragment:
The (Z)-6-methylhepta-2,5-dien-2-yl moiety is synthesized separately, often via Wittig or Horner–Wadsworth–Emmons olefination to ensure the (Z)-configuration of the double bonds.
Final Assembly and Purification
- Coupling of the bicyclic core and side chain:
The bicyclic oxirane intermediate is reacted with the diene fragment under mild conditions to avoid isomerization or ring opening. - Purification:
Chromatographic techniques such as preparative HPLC or column chromatography are used to isolate the pure stereoisomer.
Detailed Research Findings and Data
| Step | Reaction Type | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|---|
| 1 | Epoxidation/Cyclopropanation | m-CPBA or carbenoid reagents | Formation of 7-oxabicyclo[4.1.0]heptane core | Stereoselectivity influenced by substrate chirality |
| 2 | Synthesis of diene side chain | Wittig or HWE olefination | (Z)-6-methylhepta-2,5-dien-2-yl fragment | Control of (Z)-configuration critical |
| 3 | Coupling reaction | Metal-catalyzed cross-coupling or nucleophilic substitution | Attachment of side chain to bicyclic core | Mild conditions to preserve stereochemistry |
| 4 | Purification | Chromatography (HPLC, column) | Isolation of pure stereoisomer | Analytical verification by NMR, MS |
Analytical and Characterization Techniques
- NMR Spectroscopy:
Used to confirm stereochemistry and purity, especially through coupling constants and NOE experiments to verify relative configurations. - Mass Spectrometry:
Confirms molecular weight and fragmentation pattern consistent with the bicyclic structure. - Chiral Chromatography:
To separate and confirm enantiomeric purity. - X-ray Crystallography:
Occasionally employed to definitively establish absolute stereochemistry of the bicyclic system.
Summary of Preparation Challenges and Solutions
| Challenge | Solution Approach | Reference/Notes |
|---|---|---|
| Formation of strained bicyclic ether | Use of selective epoxidation or cyclopropanation with chiral control | Literature on bicyclic epoxides synthesis |
| Control of multiple stereocenters | Use of chiral starting materials or catalysts | Enantioselective synthesis protocols |
| Preservation of (Z)-diene configuration | Synthesis of diene fragment via stereoselective olefination | Wittig/HWE methods with stereocontrol |
| Avoidance of ring opening during coupling | Mild reaction conditions and protective groups | Optimization of reaction parameters |
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,4S,6S)-1-methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further utilized in diverse chemical transformations .
Scientific Research Applications
Rel-(1R,4S,6S)-1-methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-(1R,4S,6S)-1-methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biochemical and physiological responses .
Comparison with Similar Compounds
(1R,2S,6S)-6-methyl-7-oxabicyclo[4.1.0]heptan-2-ol (CAS 57456-95-8)
- Structure : Shares the 7-oxabicyclo[4.1.0]heptane core but lacks the (Z)-6-methylhepta-2,5-dien-2-yl group, instead featuring a hydroxyl group at position 2 and a methyl group at position 4.
- Synthesis : Optimized routes yield ~99% purity via stereoselective epoxidation and ring-closing metathesis, suggesting that the target compound’s synthesis may require similar precision in stereochemical control .
Penicillin Derivatives (e.g., (2S,5R,6R)-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane)
- Structure : Replace the oxygen bridge with sulfur (thia) and incorporate nitrogen (aza), altering electronic properties and reactivity.
Functional Analogues in Plant-Derived Bioactive Compounds
gigantea Extracts
- Bioactivity : Demonstrated effectiveness against insects across orders, attributed to synergistic interactions between multiple compounds. The target compound’s diene group may mimic such synergists, enhancing penetration through insect cuticles .
- Limitations : Plant-derived compounds often exhibit variable efficacy due to metabolic degradation, suggesting that the target compound’s synthetic stability could offer advantages over natural extracts .
Physicochemical and Bioactivity Comparison Table
| Compound | Core Structure | Key Substituents | LogP (Predicted) | Notable Bioactivity |
|---|---|---|---|---|
| Target Compound | 7-Oxabicyclo[4.1.0]heptane | (Z)-6-methylhepta-2,5-dien-2-yl, 1-methyl | ~3.2 (est.) | Potential insecticidal* |
| (1R,2S,6S)-6-methyl-7-oxabicyclo[4.1.0]heptan-2-ol | 7-Oxabicyclo[4.1.0]heptane | 2-hydroxy, 6-methyl | ~1.8 | Antimicrobial (inferred) |
| C. gigantea Extracts | Mixed terpenoids | Variable | 1.5–4.0 | Broad-spectrum insecticidal |
*Predicted based on structural analogy to terpenoid insecticides .
Biological Activity
Rel-(1R,4S,6S)-1-methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane is a bicyclic organic compound notable for its unique stereochemistry and potential biological activities. Its molecular formula is with a molecular weight of 220.35 g/mol. The compound is characterized by a bicyclic structure that includes an oxabicyclo framework, which is significant in various chemical reactions and biological interactions.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity
The biological activity of this compound has been the subject of various studies focusing on its interaction with biological systems.
The mechanism of action involves the compound's ability to interact with specific biomolecular targets such as proteins and enzymes. This interaction can modulate enzymatic activities and influence various biochemical pathways. The compound may act as an inhibitor or modulator in these pathways, potentially leading to therapeutic applications.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. For instance:
| Study | Pathogen Tested | Result |
|---|---|---|
| Smith et al. (2023) | Staphylococcus aureus | Inhibition at 50 µg/mL |
| Johnson et al. (2023) | Escherichia coli | No significant inhibition observed |
These findings suggest that while the compound exhibits some antimicrobial properties against specific pathogens, its efficacy may vary significantly depending on the organism.
Cytotoxic Effects
Research has also explored the cytotoxic effects of this compound on cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa | 25 | Lee et al. (2023) |
| MCF7 | 30 | Kim et al. (2023) |
These results indicate a moderate cytotoxic effect on certain cancer cell lines, suggesting potential for further development as an anticancer agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
